molecular formula C12H14O4 B1372675 (1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1430328-71-4

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1372675
CAS No.: 1430328-71-4
M. Wt: 222.24 g/mol
InChI Key: GACWXAABXADULL-WPRPVWTQSA-N
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Description

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is characterized by the presence of a cyclopropane ring substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and ethyl diazoacetate.

    Cyclopropanation Reaction: The key step involves a cyclopropanation reaction, where the diazo compound reacts with the aldehyde in the presence of a chiral catalyst to form the cyclopropane ring with the desired stereochemistry.

    Hydrolysis: The ester group in the cyclopropane intermediate is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with emphasis on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors for the cyclopropanation step and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or aldehydes.

    Substitution: Produces nitro or halogenated derivatives.

Scientific Research Applications

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid: The enantiomer of the compound with different stereochemistry.

    2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid: A non-chiral version of the compound.

    2-(2,5-dimethoxyphenyl)propanoic acid: A structurally similar compound with a propanoic acid group instead of a cyclopropane ring.

Uniqueness

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and other similar compounds

Properties

IUPAC Name

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-7-3-4-11(16-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACWXAABXADULL-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@@H]2C[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid

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